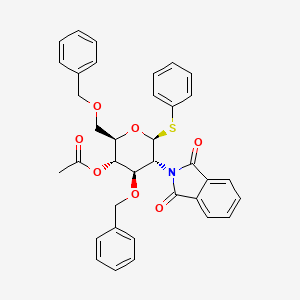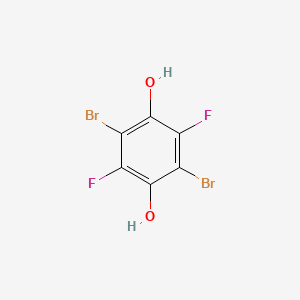
2,5-Dibromo-3,6-difluorobenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3,6-difluorobenzene-1,4-diol is an aromatic compound with the molecular formula C6H2Br2F2O2. This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and two hydroxyl groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluorobenzene-1,4-diol typically involves the bromination and fluorination of benzene derivatives. One common method includes the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Fluorination: The dibromobenzene is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the fluorine atoms.
Hydroxylation: Finally, the compound undergoes hydroxylation, where hydroxyl groups are introduced using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3,6-difluorobenzene-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
2,5-Dibromo-3,6-difluorobenzene-1,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks hydroxyl groups.
2,5-Dibromo-3,6-difluorophenol: Contains hydroxyl groups but differs in the position of substituents.
1,2-Dibromo-4,5-difluorobenzene: Different substitution pattern on the benzene ring.
Uniqueness
2,5-Dibromo-3,6-difluorobenzene-1,4-diol is unique due to the presence of both bromine and fluorine atoms along with hydroxyl groups, which impart distinct chemical and physical properties. This combination of substituents allows for versatile reactivity and makes it valuable in various applications.
Propriétés
Formule moléculaire |
C6H2Br2F2O2 |
|---|---|
Poids moléculaire |
303.88 g/mol |
Nom IUPAC |
2,5-dibromo-3,6-difluorobenzene-1,4-diol |
InChI |
InChI=1S/C6H2Br2F2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h11-12H |
Clé InChI |
WSRLWMHLTWCVLM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)F)O)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


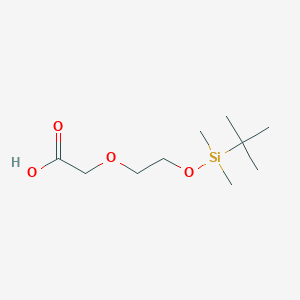

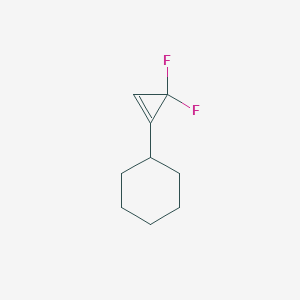


![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
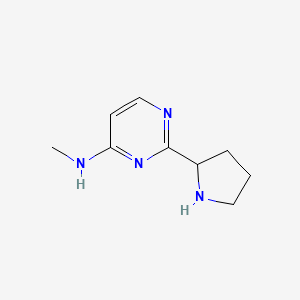


![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
